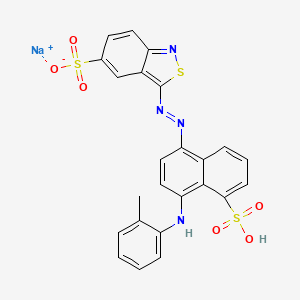
Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate: is an azo dye compound that belongs to the class of organic compounds known as azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 5-sulpho-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized azo compounds and quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a pH indicator due to its color-changing properties in different pH environments.
- Employed in the synthesis of other complex organic compounds.
Biology:
- Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry:
- Widely used as a dye in the textile industry.
- Applied in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The aromatic rings and sulphonate groups also contribute to the compound’s ability to bind to different substrates, enhancing its utility in various applications.
Comparison with Similar Compounds
- Sodium 3-((4-((p-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate
- Sodium 3-((4-((m-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate
Uniqueness:
- The presence of the o-tolyl group in Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate provides unique steric and electronic properties that differentiate it from its para and meta analogs. This can influence its reactivity and binding properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85223-33-2 |
|---|---|
Molecular Formula |
C24H17N4NaO6S3 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
sodium;3-[[4-(2-methylanilino)-5-sulfonaphthalen-1-yl]diazenyl]-2,1-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C24H18N4O6S3.Na/c1-14-5-2-3-7-18(14)25-21-12-11-19(16-6-4-8-22(23(16)21)37(32,33)34)26-27-24-17-13-15(36(29,30)31)9-10-20(17)28-35-24;/h2-13,25H,1H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
BZHRKWHVBZJEJG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)N=NC4=C5C=C(C=CC5=NS4)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


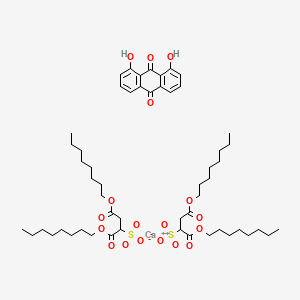

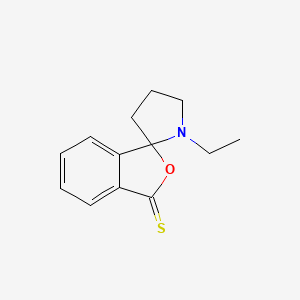
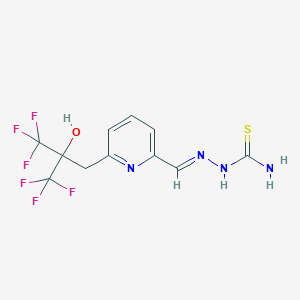
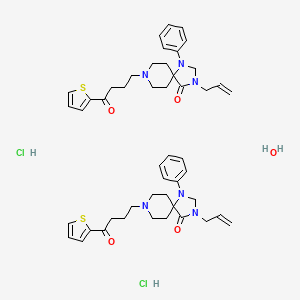
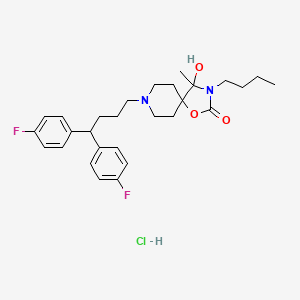

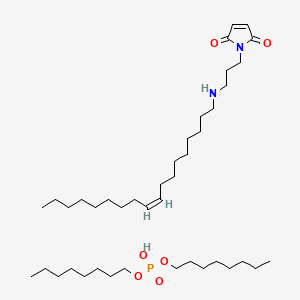
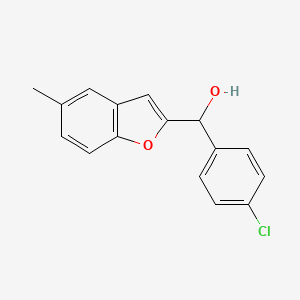
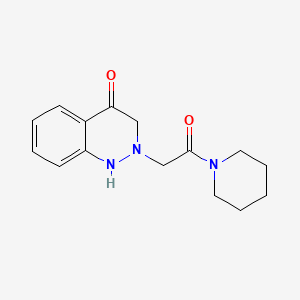

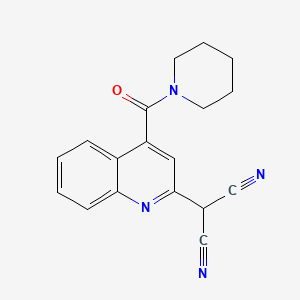
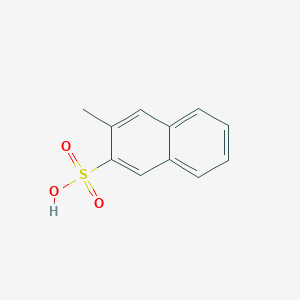
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
